5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine

Medicinal chemistry Computational property prediction Bioisostere design

Analogues of 1,2,4-triazine often exhibit divergent reactivity when the C-3 substituent is swapped without validation, risking failed syntheses. This methanesulfinyl derivative overcomes that gap with a quantified redox window (sulfide ↔ sulfone) and a uniquely tunable electronic profile. Key procurement advantages: • cLogP ≈1.2 and tPSA ≈+21 Ų relative to the 3-methylthio analogue improve solubility and oral-bioavailability potential. • The sulfinyl group adds one hydrogen-bond acceptor, enabling precise bioisostere probing in kinase ATP-site programmes. • Mild oxidation/reduction enables stepwise diversification without de-novo scaffold synthesis.

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
Cat. No. B13475961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine
Molecular FormulaC8H13N3OS
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESCCC1=C(N=NC(=N1)S(=O)C)CC
InChIInChI=1S/C8H13N3OS/c1-4-6-7(5-2)10-11-8(9-6)13(3)12/h4-5H2,1-3H3
InChIKeyNVXQITFVAHJSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine (CAS 2411202-16-7) – Core Physicochemical Profile


5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine (CAS 2411202-16-7) is a heterocyclic 1,2,4-triazine derivative bearing two ethyl substituents at C‑5/C‑6 and a methanesulfinyl (–SOCH₃) group at C‑3 [1]. The molecular formula is C₈H₁₃N₃OS (MW 199.28 g·mol⁻¹) [1]. The sulfinyl function imparts enhanced polarity relative to the corresponding sulfide (–SCH₃) or chloro (–Cl) analogues, as indicated by computed cLogP values (cLogP ≈ 1.2 for the sulfinyl compound vs. ≈ 1.9 for the 3‑methylthio analogue) [1][2]. This compound serves primarily as a synthetic building block, with the sulfinyl group providing a modulable handle for further functionalisation via oxidation to the sulfone or nucleophilic displacement [1].

Why Generic 1,2,4-Triazine Substitution Strategies Fail for 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine


Despite sharing a common 1,2,4-triazine core, derivatives of this scaffold exhibit markedly divergent reactivity profiles depending on the nature of the C‑3 substituent. For example, the 3‑chloro analogue (CAS 1803608-96-9) is a reactive electrophile amenable to SNAr chemistry, while the 3‑thiol analogue (CAS 1595618-61-3) can act as a nucleophile or metal chelator. The methanesulfinyl group in the target compound occupies a unique intermediate redox state between the sulfide (electron‑donating, hydrophobic) and the sulfone (strongly electron‑withdrawing, dipolar) [1]. Its electronic character tunes both the regioselectivity of further substitution on the triazine ring and the compound’s hydrogen‑bonding capacity [1]. Simply substituting a 3‑chloro or 3‑thiol analogue for the methanesulfinyl derivative without controlled experimental validation therefore risks altering reaction rates, product distributions, and even biological target engagement [1].

5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine – Quantitative Differentiation Evidence


cLogP Comparison: Sulfinyl vs. Thioether Substituent Lipophilicity

The replacement of the 3‑methylthio group (–SCH₃) by a 3‑methanesulfinyl group (–SOCH₃) reduces the computed octanol–water partition coefficient by approximately 0.7 log units, reflecting a significant increase in polarity. This shift can influence both passive membrane permeability and solubility [1].

Medicinal chemistry Computational property prediction Bioisostere design

Polar Surface Area (PSA) Differentiation for CNS Drug Design

The introduction of the sulfinyl oxygen adds a hydrogen‑bond acceptor that increases the topological polar surface area (tPSA) by approximately 20 Ų compared to the 3‑methylthio analogue. This increment can push a compound beyond the typical CNS permeability threshold (tPSA < 60–70 Ų), a critical consideration when choosing between triazine‑based CNS candidates [1].

CNS drug discovery Blood–brain barrier permeability Computational ADME

Hydrogen‑Bond Acceptor Count and Pharmacophore Diversity

The sulfinyl oxygen constitutes an additional, strong hydrogen‑bond acceptor (HBA = 1 for the S=O group) that is absent in the 3‑chloro, 3‑thiol, and 3‑amino analogues. This unique HBA interaction can be exploited to stabilise protein–ligand complexes where a dipolar acceptor is required at the triazine 3‑position [1][2].

Fragment-based drug design Pharmacophore mapping Bioisostere libraries

5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine – Evidence‑Linked Application Scenarios


Medicinal Chemistry – CNS Drug Candidate Profiling

The measured cLogP reduction (ΔcLogP ≈ –0.7) and tPSA increase (ΔtPSA ≈ +21 Ų) relative to the 3‑methylthio analogue [1] make the sulfinyl compound suitable for hit‑to‑lead programmes where lower lipophilicity and enhanced solubility are desired. The additional HBA can improve oral bioavailability and reduce the risk of CYP inhibition often associated with highly lipophilic triazines [1][2].

Synthetic Intermediate – Controlled Redox Switches

The methanesulfinyl group can be oxidised to the sulfone (R–SO₂CH₃) under mild conditions or reduced back to the sulfide (R–SCH₃), offering a redox‑switchable handle for stepwise diversification. This makes the compound a valuable intermediate for libraries of triazine‑based bioactive molecules, where the intermediate oxidation state enables orthogonal reactivity not available with the chloro or thiol analogues [1].

Bioisostere Scoping in Kinase Inhibitor Design

The unique hydrogen‑bond acceptor character of the sulfinyl group (1 additional HBA vs. thioether) allows medicinal chemists to probe whether a polar contact at the triazine 3‑position can replace a conserved water molecule in kinase ATP‑binding sites. The quantitative HB‑acceptor count difference [1][2] supports informed bioisostere selection without the need for de‑novo synthesis of multiple candidate scaffolds.

Agrochemical Candidate Design – Improved Solubility Profiles

For herbicide or fungicide development programmes based on 1,2,4‑triazine cores, the lower cLogP and higher tPSA of the sulfinyl derivative [1] translate to improved water solubility and potentially reduced soil mobility compared to the more lipophilic thioether analogues. This property can be exploited to meet regulatory thresholds for leaching potential.

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